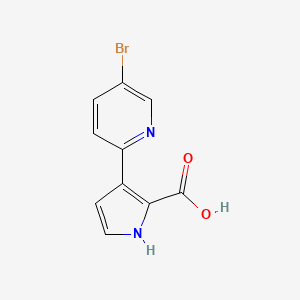
3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD31735614” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in numerous research and industrial applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31735614” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes multiple stages of chemical reactions, including condensation, cyclization, and purification processes.
Industrial Production Methods
In industrial settings, the production of “MFCD31735614” is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The industrial production methods also incorporate stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
“MFCD31735614” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD31735614” into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “MFCD31735614” typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions might involve reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from the reactions of “MFCD31735614” depend on the type of reaction and the conditions used. Oxidation reactions produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.
Scientific Research Applications
“MFCD31735614” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: “MFCD31735614” is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of “MFCD31735614” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the context and application.
Properties
Molecular Formula |
C10H7BrN2O2 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-6-1-2-8(13-5-6)7-3-4-12-9(7)10(14)15/h1-5,12H,(H,14,15) |
InChI Key |
BMBASSGUIDUDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=C(NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















